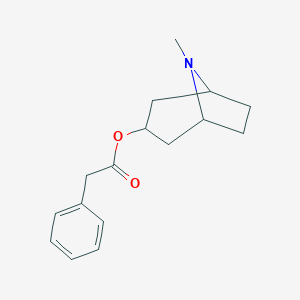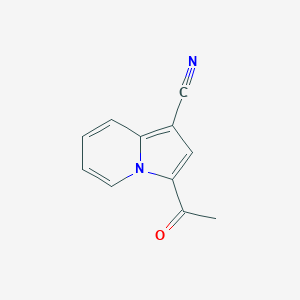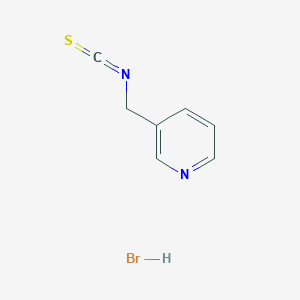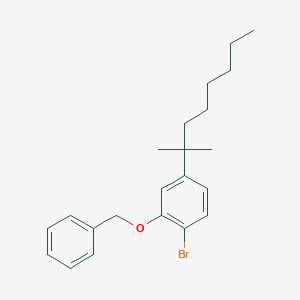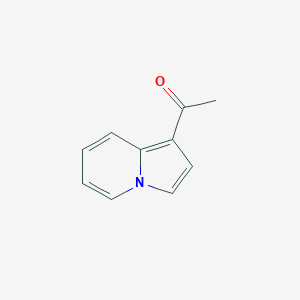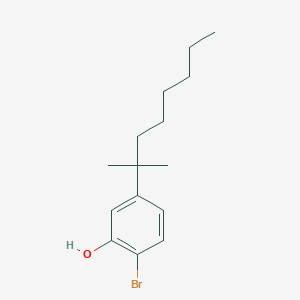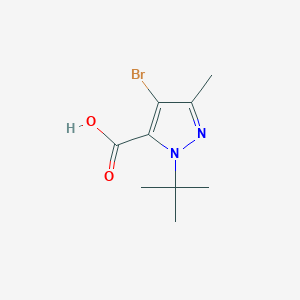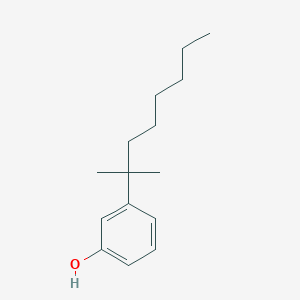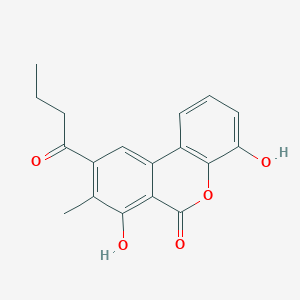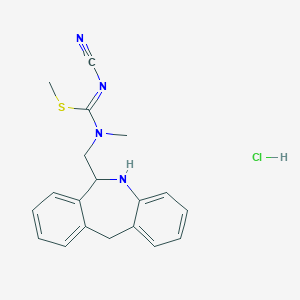
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine, also known as DMT, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is not fully understood, but it is believed to act on the serotonin receptor system in the brain. Specifically, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is thought to activate the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to have agonist activity at the sigma-1 receptor, which may be responsible for its antidepressant effects.
Effets Biochimiques Et Physiologiques
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have a range of biochemical and physiological effects. In animal studies, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to increase levels of the antioxidant glutathione, which may protect against oxidative stress. In humans, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to induce altered states of consciousness, including mystical and spiritual experiences.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in lab experiments is its potent and specific effects on the serotonin receptor system. This makes it a useful tool for studying the neural mechanisms of consciousness and the effects of hallucinogenic drugs. However, one limitation of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain and use in lab experiments.
Orientations Futures
There are many future directions for research on 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. One area of interest is the development of new drugs based on the structure of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine for the treatment of cancer and other diseases. Another area of interest is the study of the long-term effects of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine use on the brain and the potential for neuroplasticity. Additionally, further research is needed to understand the mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine and its effects on the serotonin receptor system. Finally, the potential therapeutic applications of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in the treatment of depression, anxiety, and addiction should be further explored.
Méthodes De Synthèse
The synthesis of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene with chloroacetonitrile in the presence of sodium hydride. The resulting product is then treated with thionyl chloride to yield 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. This synthesis method has been optimized to produce high yields of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine with high purity.
Applications De Recherche Scientifique
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been widely studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. In neuroscience, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have hallucinogenic properties and has been used to study the neural mechanisms of consciousness. In pharmacology, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Propriétés
Numéro CAS |
144332-32-1 |
|---|---|
Nom du produit |
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine |
Formule moléculaire |
C19H21ClN4S |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
methyl N'-cyano-N-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)-N-methylcarbamimidothioate;hydrochloride |
InChI |
InChI=1S/C19H20N4S.ClH/c1-23(19(24-2)21-13-20)12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)22-18;/h3-10,18,22H,11-12H2,1-2H3;1H |
Clé InChI |
SXUWUWKJIWJESU-UHFFFAOYSA-N |
SMILES |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
SMILES canonique |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
Synonymes |
6-(N,S-dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine Fran 12 Fran-12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



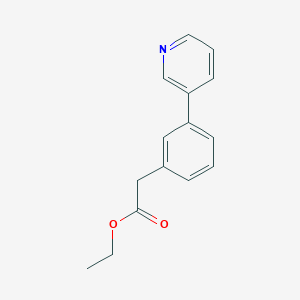
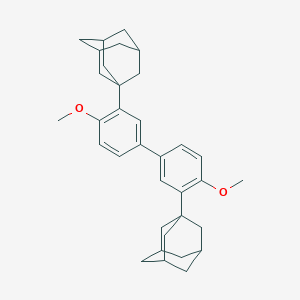
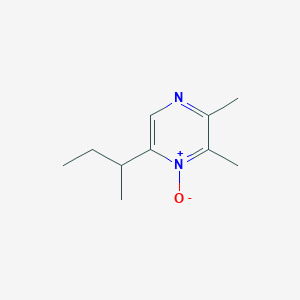
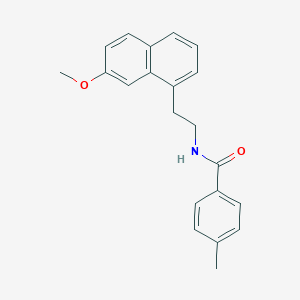
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
